molecular formula C11H8Cl3N3O3S B8718583 2,3-Dichloro-N-(5-chloro-3-methoxypyrazinyl)benzenesulfonamide CAS No. 566203-62-1

2,3-Dichloro-N-(5-chloro-3-methoxypyrazinyl)benzenesulfonamide

Cat. No. B8718583
M. Wt: 368.6 g/mol
InChI Key: QOOFDNFFMVSLIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07662825B2

Procedure details

Prepared by the method of Example I (reaction performed at room temperature) using 5-chloro-3-methoxy-2-pyrazinamine (0.1 g) and 2,3-dichlorobenzenesulphonyl chloride (0.15 g). Yield 0.05 g.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]([O:9][CH3:10])[C:5]([NH2:8])=[N:6][CH:7]=1.[Cl:11][C:12]1[C:17]([Cl:18])=[CH:16][CH:15]=[CH:14][C:13]=1[S:19](Cl)(=[O:21])=[O:20]>>[Cl:11][C:12]1[C:17]([Cl:18])=[CH:16][CH:15]=[CH:14][C:13]=1[S:19]([NH:8][C:5]1[C:4]([O:9][CH3:10])=[N:3][C:2]([Cl:1])=[CH:7][N:6]=1)(=[O:21])=[O:20]

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC=1N=C(C(=NC1)N)OC
Step Two
Name
Quantity
0.15 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared by the method of Example I (reaction performed at room temperature)

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC=C1Cl)S(=O)(=O)NC1=NC=C(N=C1OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.